

A Technical Guide to the Historical Scientific Perspectives of N,N-Dimethyltryptamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound that has been the subject of scientific inquiry for nearly a century. Its profound effects on consciousness have intrigued researchers, leading to a rich history of chemical, biological, and clinical investigation. This technical guide provides an in-depth overview of the foundational scientific perspectives on DMT, from its initial synthesis to early explorations of its biosynthesis and psychoactive properties. The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed look at the historical data, experimental methodologies, and evolving understanding of this enigmatic molecule.

Core Requirements: Data Presentation

The following tables summarize key quantitative data from seminal historical studies on **N,N- Dimethyltryptamine**.

Table 1: Early Chemical and Biological Milestones



Year	Researcher(s)	Milestone	Key Details
1931	Richard Manske	First chemical synthesis of N,N-Dimethyltryptamine.	The synthesis was part of a broader investigation into tryptamine derivatives and was achieved through a multi-step chemical process.[1] [2][3]
1946	Oswaldo Gonçalves de Lima	First isolation of DMT from a natural source (Mimosa hostilis).	The isolated alkaloid was initially named "nigerine."[1][2]
1956	Stephen Szára	First to describe the hallucinogenic effects of DMT in humans.	Self-administered intramuscularly, leading to the first scientific report on its psychoactive properties.[1][2]
1972	Juan Saavedra & Julius Axelrod	First demonstration of DMT biosynthesis in mammalian brain tissue.	Showed the conversion of tryptamine to N-methyltryptamine (NMT) and DMT in rat brain.[4]

Table 2: Quantitative Data from Early DMT Biosynthesis Studies



Biological Matrix	Substrate	Product	Rate of Synthesis (pmol/g/hr)	Researcher(s)	Year
Rat Brain Homogenate	Tryptamine (TA)	N,N- Dimethyltrypt amine (DMT)	350 - 450	Saavedra & Axelrod	1972
Human Brain Homogenate	Tryptamine (TA)	N,N- Dimethyltrypt amine (DMT)	250 - 360	Saavedra & Axelrod	1972
Rat Brain Homogenate	N- Methyltrypta mine (NMT)	N,N- Dimethyltrypt amine (DMT)	Not specified	Saavedra & Axelrod	1972
Human Brain Homogenate	N- Methyltrypta mine (NMT)	N,N- Dimethyltrypt amine (DMT)	Not specified	Saavedra & Axelrod	1972

Table 3: Dosages in Early Human Administration Studies

Researcher(s)	Year	Route of Administration	Dosage Range
Stephen Szára	1956	Intramuscular	~1 mg/kg
Rick Strassman	1990s	Intravenous	0.05 - 0.4 mg/kg

Experimental Protocols

This section details the methodologies for key historical experiments cited in the study of N,N-Dimethyltryptamine.

Chemical Synthesis of N,N-Dimethyltryptamine (Manske, 1931)



While the full, detailed protocol from Manske's 1931 paper is not readily available in modern databases, the synthesis was a multi-step process characteristic of early 20th-century organic chemistry. It is understood to have involved the reaction of indole with oxalyl chloride, followed by reaction with dimethylamine and subsequent reduction of the carbonyl functionalities. A generalized representation of this synthetic route is as follows:

- Preparation of Indole-3-glyoxylyl Chloride: Indole is reacted with oxalyl chloride in a suitable inert solvent (e.g., diethyl ether) at a low temperature. This reaction forms an indolylglyoxylyl chloride intermediate.
- Amidation with Dimethylamine: The resulting acid chloride is then reacted with dimethylamine. This step introduces the two methyl groups that are characteristic of DMT.
- Reduction of the Carbonyl Groups: The intermediate amide is then reduced to the
 corresponding amine. In modern organic synthesis, a reducing agent like lithium aluminum
 hydride would be used for this step. The specific reducing agent used by Manske in 1931
 may have differed.

Isolation of "Nigerine" (DMT) from Mimosa hostilis (Gonçalves de Lima, 1946)

The exact, detailed protocol from Gonçalves de Lima's 1946 publication is not widely accessible. However, the general procedure for isolating alkaloids from plant material in that era would have involved the following steps:

- Extraction: The dried and powdered root bark of Mimosa hostilis would be subjected to
 extraction with a suitable organic solvent, such as ethanol or methanol, to dissolve the
 alkaloids.
- Acid-Base Extraction: The crude extract would then be subjected to an acid-base extraction
 to separate the basic alkaloids from other plant components. This typically involves
 dissolving the extract in an acidic aqueous solution, followed by basification and extraction of
 the freebase alkaloids into an immiscible organic solvent.
- Purification: The resulting crude alkaloid extract would be further purified, likely through techniques such as recrystallization or chromatography, to yield the pure crystalline



"nigerine," which was later identified as DMT.

Investigation of the Hallucinogenic Effects of DMT (Szára, 1956)

Dr. Stephen Szára's pioneering research involved the extraction of DMT and its subsequent self-administration to study its psychoactive effects.

- Extraction of DMT: DMT was extracted from the root bark of Mimosa hostilis. While the precise details of his extraction method are not fully detailed in readily available summaries, it would have followed standard alkaloid extraction principles as outlined above.
- Preparation for Administration: The extracted DMT was prepared in a sterile solution suitable for intramuscular injection.
- Self-Administration and Observation: Dr. Szára administered the DMT to himself via intramuscular injection at a dose of approximately 1 mg/kg. He then meticulously documented the subjective psychological and physiological effects, which formed the basis of the first scientific report on the hallucinogenic properties of DMT.

In Vitro Biosynthesis of DMT in Brain Tissue (Saavedra & Axelrod, 1972)

This landmark study provided the first direct evidence for the enzymatic synthesis of DMT in the mammalian brain.

- Tissue Preparation: Whole brains from rats and human autopsy samples were homogenized in a suitable buffer. The homogenates were then centrifuged to obtain a supernatant fraction containing the enzymes responsible for DMT synthesis.
- Enzymatic Assay: The brain supernatant was incubated with a radiolabeled substrate, [14C]tryptamine, and a methyl donor, S-adenosylmethionine (SAM).
- Separation and Detection: Following the incubation period, the reaction mixture was subjected to a separation technique, likely paper chromatography or thin-layer chromatography, to separate the radiolabeled products (N-methyltryptamine and DMT) from the unreacted substrate.

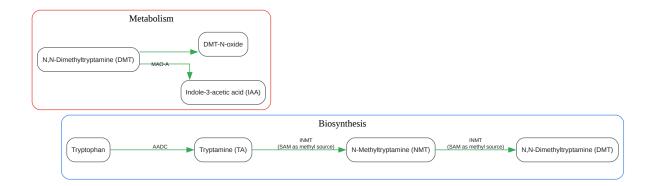


 Quantification: The amount of radiolabeled NMT and DMT formed was quantified using a scintillation counter, allowing for the calculation of the rate of synthesis in picomoles per gram of tissue per hour.

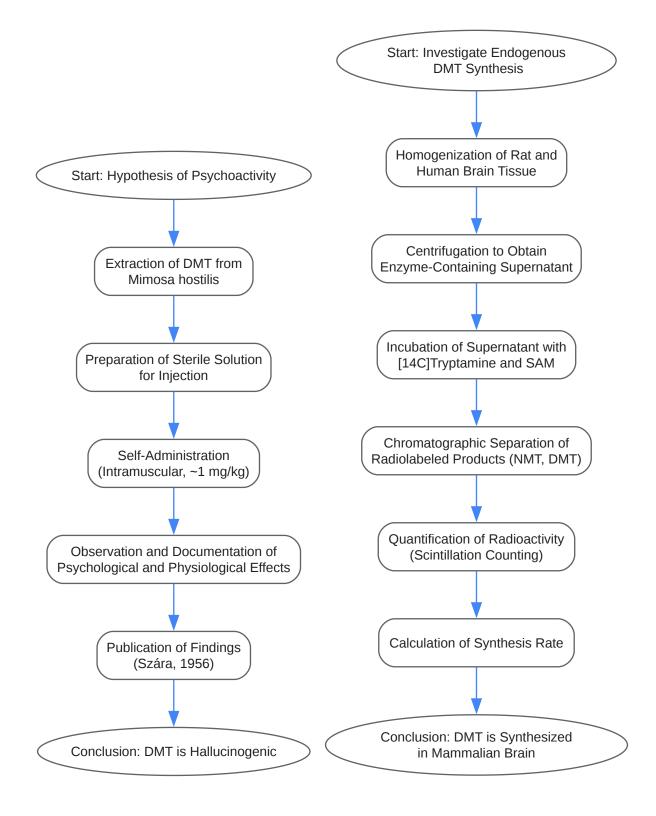
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key historical scientific perspectives on **N,N-Dimethyltryptamine**.

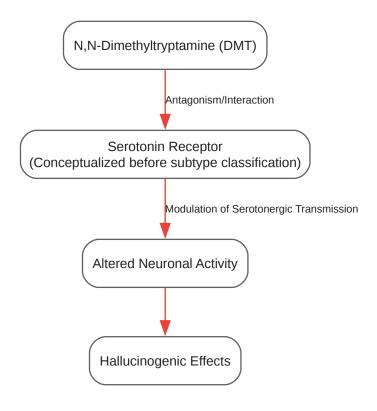












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References

- 1. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
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